(4E)-4-[(5-methyl-1H-pyrazole-3-carbonyl)hydrazinylidene]-4-phenylbutanoic acid
Overview
Description
(4E)-4-[(5-methyl-1H-pyrazole-3-carbonyl)hydrazinylidene]-4-phenylbutanoic acid is a complex organic compound known for its unique structure and potential applications in various fields of science. This compound features a pyrazole ring, a hydrazinylidene group, and a phenylbutanoic acid moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(5-methyl-1H-pyrazole-3-carbonyl)hydrazinylidene]-4-phenylbutanoic acid typically involves multiple steps, starting with the preparation of the pyrazole ring. This can be achieved through the reaction of hydrazine with 1,3-diketones under acidic conditions. The resulting pyrazole is then subjected to acylation to introduce the carbonyl group.
The next step involves the formation of the hydrazinylidene linkage. This is usually done by reacting the acylated pyrazole with hydrazine hydrate under reflux conditions. Finally, the phenylbutanoic acid moiety is introduced through a condensation reaction with the appropriate aldehyde or ketone, followed by acid hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[(5-methyl-1H-pyrazole-3-carbonyl)hydrazinylidene]-4-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinylidene group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated groups.
Substitution: Substituted derivatives with new alkyl or acyl groups.
Scientific Research Applications
(4E)-4-[(5-methyl-1H-pyrazole-3-carbonyl)hydrazinylidene]-4-phenylbutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (4E)-4-[(5-methyl-1H-pyrazole-3-carbonyl)hydrazinylidene]-4-phenylbutanoic acid involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it can interact with DNA or proteins, affecting cellular processes and potentially leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
(4E)-4-[(5-methyl-1H-pyrazole-3-carbonyl)hydrazinylidene]-4-phenylbutanoic acid: Unique due to its specific hydrazinylidene linkage and phenylbutanoic acid moiety.
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Knoevenagel Condensation Products: Compounds formed through the Knoevenagel reaction, known for their applications in organic synthesis.
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical reactivity and potential biological activity. Its combination of a pyrazole ring, hydrazinylidene group, and phenylbutanoic acid moiety distinguishes it from other similar compounds.
Properties
IUPAC Name |
(4E)-4-[(5-methyl-1H-pyrazole-3-carbonyl)hydrazinylidene]-4-phenylbutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-10-9-13(18-16-10)15(22)19-17-12(7-8-14(20)21)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,16,18)(H,19,22)(H,20,21)/b17-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGBXEQOMYYSEW-SFQUDFHCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=C(CCC(=O)O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C(\CCC(=O)O)/C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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